
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
“1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. The cyclobutylmethyl part refers to a cyclobutyl ring, which is a ring of four carbon atoms, with a methyl (-CH3) group attached . The 1H-pyrazole part refers to a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and the 4-carboxylic acid part indicates a carboxylic acid group (-COOH) attached to the fourth carbon of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a cyclobutyl ring attached to a pyrazole ring via a carbon-carbon bond, with a methyl group attached to the same carbon as the cyclobutyl ring, and a carboxylic acid group attached to the fourth carbon of the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. As an organic compound containing a carboxylic acid group, it could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The pyrazole ring might also participate in various reactions .Aplicaciones Científicas De Investigación
For example, citric acid, another carboxylic acid, finds broad applications in various industrial sectors, such as the pharmaceutical, food, chemical, and cosmetic industries . The bioproduction of citric acid uses various microorganisms, but the most commonly employed ones are filamentous fungi such as Aspergillus niger and yeast Yarrowia lipolytica .
- Carboxylic acids, including “1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid”, can be used as building blocks in organic synthesis . They can be converted into a broad range of functional groups .
- For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Organic Synthesis
- Carboxylic acids are used in the production of a wide range of chemicals, including plasticizers, detergents, and dyes .
- Some carboxylic acids are used in environmental testing and monitoring. They can serve as indicators of certain types of pollution .
- Pyrazoles are often used in research and development due to their wide range of biological activities. They can be used in the development of new compounds with potential therapeutic applications .
Chemical Industry
Environmental Science
Energy Sector
Textile Industry
Research & Development
Catalysis
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYYZQPKZYCDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



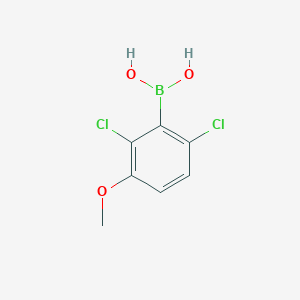
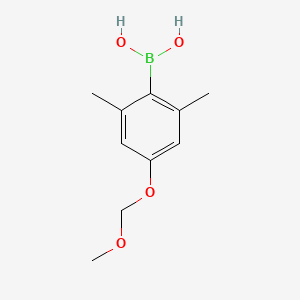
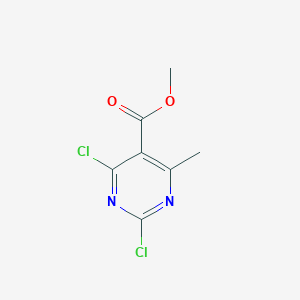
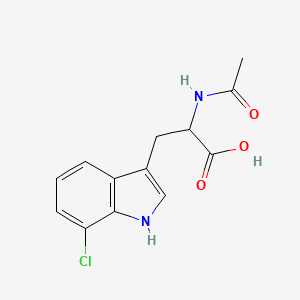
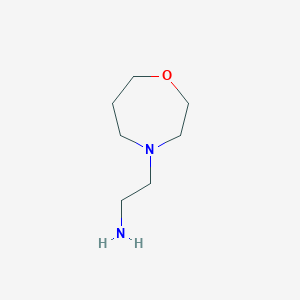
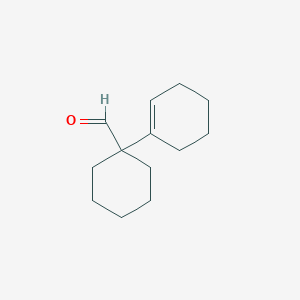
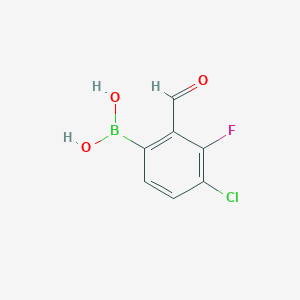
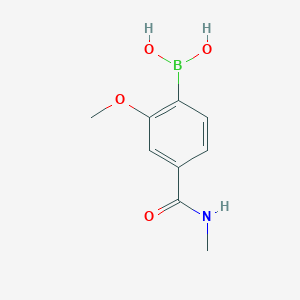
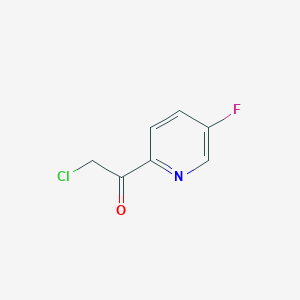
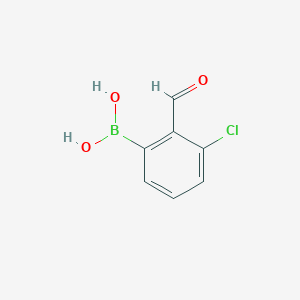
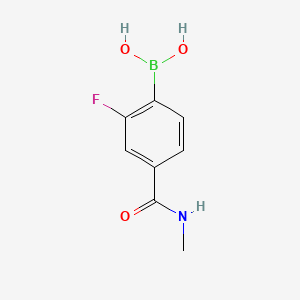
![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)
![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)
![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)